4-Chloro-2,6-dimethylbenzaldehyde 4-Chloro-2,6-dimethylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 6045-90-5
VCID: VC5590217
InChI: InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
SMILES: CC1=CC(=CC(=C1C=O)C)Cl
Molecular Formula: C9H9ClO
Molecular Weight: 168.62

4-Chloro-2,6-dimethylbenzaldehyde

CAS No.: 6045-90-5

Cat. No.: VC5590217

Molecular Formula: C9H9ClO

Molecular Weight: 168.62

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dimethylbenzaldehyde - 6045-90-5

Specification

CAS No. 6045-90-5
Molecular Formula C9H9ClO
Molecular Weight 168.62
IUPAC Name 4-chloro-2,6-dimethylbenzaldehyde
Standard InChI InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Standard InChI Key GRVCMDLDRVEOSY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C=O)C)Cl

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

4-Chloro-2,6-dimethylbenzaldehyde is systematically named according to IUPAC guidelines as 4-chloro-2,6-dimethylbenzaldehyde. Alternative designations include 4-CHLORO-2,6-DIMETHYLBENZALDEHYDE and MFCD11846957 . Its SMILES notation (CC1=CC(=CC(=C1C=O)C)Cl\text{CC1=CC(=CC(=C1C=O)C)Cl}) and InChIKey (GRVCMDLDRVEOSY-UHFFFAOYSA-N\text{GRVCMDLDRVEOSY-UHFFFAOYSA-N}) provide unambiguous representations of its structure .

Molecular Architecture

Physical and Chemical Properties

Physicochemical Profile

4-Chloro-2,6-dimethylbenzaldehyde is a yellow to off-white solid at room temperature, with a melting point range of 55–57°C . Its solubility profile remains poorly characterized in open literature, though its hydrophobic substituents suggest limited solubility in polar solvents like water. Table 1 summarizes its key properties.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde

PropertyValueSource
Molecular FormulaC9H9ClO\text{C}_9\text{H}_9\text{ClO}
Molecular Weight168.62 g/mol
AppearanceYellow to off-white solid
Melting Point55–57°C
Storage Conditions4–8°C under inert atmosphere

Stability and Reactivity

The aldehyde functional group renders the compound susceptible to oxidation, necessitating storage under inert conditions . Its chloro and methyl substituents direct electrophilic attacks to the meta positions relative to existing groups, a behavior critical in designing synthetic pathways for derivatives .

Synthesis and Industrial Production

Conventional Synthetic Routes

A patented method for synthesizing 2,6-dialkylphenylacetic acids highlights the role of 4-chloro-2,6-dimethylbenzaldehyde as a precursor . The process involves:

  • Bromination: Reacting 4-chloro-2,6-dimethylbenzaldehyde with bromine to form 2-bromo-5-chloro-1,3-dimethylbenzene.

  • Grignard Reaction: Treating the brominated intermediate with magnesium to generate a Grignard reagent, which is subsequently quenched with carbon dioxide to yield the target acetic acid derivative .

This pathway underscores the compound’s utility in constructing complex aromatic acids, which are foundational in non-steroidal anti-inflammatory drug (NSAID) development.

Scalability Challenges

Industrial-scale production faces hurdles due to the compound’s sensitivity to atmospheric oxygen and moisture. Hoffman Fine Chemicals specifies stringent storage protocols, including inert gas purging and temperature control at 4–8°C, to mitigate degradation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing 2,6-dialkylphenylacetic acids, which are precursors to prostaglandin inhibitors and other NSAIDs . Its rigid aromatic structure enhances the metabolic stability of resultant drug candidates.

Hazard AspectPrecautionary ActionSource
Skin ContactWash with soap and water
Eye ExposureRinse with water for 15 minutes
InhalationMove to fresh air

Regulatory and Compliance Considerations

Usage Restrictions

Hoffman Fine Chemicals explicitly restricts this compound to laboratory research, prohibiting its use in pharmaceuticals, cosmetics, or household products . Regulatory compliance with the Toxic Substances Control Act (TSCA) and analogous international laws is mandatory for purchasers.

Intellectual Property Concerns

The compound’s integration into novel chemical entities may infringe on existing patents. Users are advised to conduct freedom-to-operate analyses before commercializing derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator